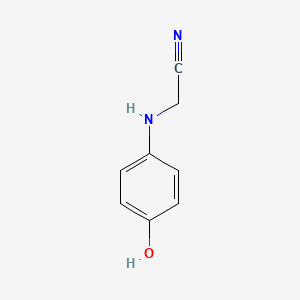

(4-Hydroxyanilino)acetonitrile

Description

(4-Hydroxyanilino)acetonitrile is an organic compound featuring an acetonitrile group (-CH₂CN) bonded to the amino group of 4-hydroxyaniline (para-aminophenol). For example, 5-fluoro-3-[2-(4-hydroxyanilino)-4-oxo-thiazol-5-ylidene]methyl]-1H-indole-2-carboxylate (IC₅₀ = 8.36 μM against HL-60 leukemia cells) demonstrates the pharmacological relevance of the 4-hydroxyanilino moiety in medicinal chemistry . The hydroxyl group on the aromatic ring enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity. This compound likely serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in anticancer research.

Properties

CAS No. |

28363-27-1 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-(4-hydroxyanilino)acetonitrile |

InChI |

InChI=1S/C8H8N2O/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,6H2 |

InChI Key |

HEWSYZICBOZJRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyanilino)acetonitrile typically involves the condensation reaction between aniline and hydroxyacetonitrile. The reaction is carried out under controlled pH conditions, usually between 1.5 to 7, using a base catalyst . The molar ratio of aniline to hydroxyacetonitrile is maintained at approximately 1:1 to 1.3:1. The reaction is conducted at temperatures ranging from 70°C to 110°C .

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous micro passage reactions. This method ensures high purity (over 98%) and yield (over 99.9%) of the product . The process is designed to be efficient and safe, minimizing the risk of polymerization and explosion under high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyanilino)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

(4-Hydroxyanilino)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxyanilino)acetonitrile involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may affect oxidative stress pathways by undergoing redox reactions, thereby modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4-Hydroxyanilino)acetonitrile with structurally related acetonitrile derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physicochemical Properties

Reactivity and Functional Group Influence

- Hydroxyl Group (Target Compound): The para-hydroxyl group increases acidity (pKa ~10 for phenolic OH) and solubility in polar solvents like water or methanol.

- Chlorine/Bromine Substituents: Electron-withdrawing halogens (-Cl, -Br) reduce electron density on the aromatic ring, directing electrophilic substitution to meta positions.

- Heterocyclic Derivatives : Compounds like 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile exhibit enhanced bioactivity due to fused indole-thiazole systems, which improve binding to cellular targets .

Stability and Degradation Pathways

- Hydrolysis: Acetonitrile derivatives hydrolyze in acidic/basic conditions to form amides or carboxylic acids. The 4-hydroxyanilino group may accelerate hydrolysis due to intramolecular catalysis .

- Thermal Stability: Halogenated analogs (e.g., 2-[(4-Chlorophenyl)amino]acetonitrile) exhibit higher thermal stability than hydroxylated versions, as halogens resist oxidative degradation .

Key Research Findings

- Cytotoxicity: The 4-hydroxyanilino-thiazole hybrid demonstrates micromolar activity against leukemia cells, outperforming unsubstituted analogs .

- Solvent Effects : Reactions in acetonitrile vs. aqueous media show altered selectivity and efficiency, suggesting solvent choice critically impacts the synthesis of acetonitrile derivatives .

- Synthetic Flexibility : Halogenated derivatives are more amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), whereas hydroxylated versions require protection/deprotection strategies .

Biological Activity

(4-Hydroxyanilino)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cellular systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 4-hydroxy-N-(cyanomethyl)aniline, possesses a chemical structure that includes an aniline moiety substituted with a hydroxyl group and a nitrile group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, leading to decreased cell viability through apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study conducted on different carcinoma cell lines showed a marked decrease in cell viability when treated with this compound, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis |

| A375 | 30 | Cell cycle arrest |

| MIA PaCa-2 | 20 | Reactive oxygen species (ROS) generation |

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 45 |

| 25 | 62 |

| 50 | 78 |

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses have emerged based on existing literature:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors.

- Oxidative Stress Modulation : By scavenging free radicals, this compound could reduce oxidative stress and protect cells from damage.

- Enzyme Interaction : The nitrile group may facilitate interactions with enzymes involved in drug metabolism, altering their activity and potentially leading to enhanced therapeutic effects or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.